molecular formula C13H18N4S B3060307 1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine CAS No. 217095-58-4

1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine

Cat. No.: B3060307
CAS No.: 217095-58-4
M. Wt: 262.38 g/mol
InChI Key: HLCJWHPFHPEXMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine involves a multistep process. Notably, patents describe efficient methods for its production . Researchers have explored various synthetic routes, optimizing reaction conditions and yields. Further studies are warranted to refine and validate these methods.

Properties

IUPAC Name

2-(2-piperazin-1-ylethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-2-4-12-11(3-1)15-13(16-12)18-10-9-17-7-5-14-6-8-17/h1-4,14H,5-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCJWHPFHPEXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433329
Record name 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217095-58-4
Record name 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-[2-(benzimidazol-2-ylthio)ethyl]-4-formylpiperazine (1.92 kg) was suspended in methanol (4.5 kg), and 12N hydrochloric acid (2.9 kg) was added, and the mixture was stirred at 40° C. for 3 hours. To the reaction solution was added chloroform (17 kg), and the precipitated crystals were collected by filtration. The crystals were washed with chloroform to give 2.38 kg of 1-[2-(benzimidazol-2-ylthio)ethyl]piperazine.3 hydrochloride (yield 97%) as colorless crystalline powder.
Name
1-[2-(benzimidazol-2-ylthio)ethyl]-4-formylpiperazine
Quantity
1.92 kg
Type
reactant
Reaction Step One
Quantity
2.9 kg
Type
reactant
Reaction Step Two
Quantity
17 kg
Type
reactant
Reaction Step Three
Quantity
4.5 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-[2-(benzimidazol-2-ylthio)ethyl]-4-tert-butoxycarbonyl piperazine (13.83 g, 38.15 mmol) was dissolved in trifluoroacetic acid (75 mL) in an ice bath, and the mixture was stirred at the same temperature for 30 minutes, and after elevating the temperature to room temperature, the mixture was stirred for another 40 minutes. The reaction solution was concentrated under reduced pressure, and the resulting crystals were recrystallized from methanol-diethyether to give 15.24 g of 1-[2-(benzimidazole-2-ylthio)ethyl]piperazine.3 trifluoroacetate (66%) as pale yellow powdery crystals.
Name
1-[2-(benzimidazol-2-ylthio)ethyl]-4-tert-butoxycarbonyl piperazine
Quantity
13.83 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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